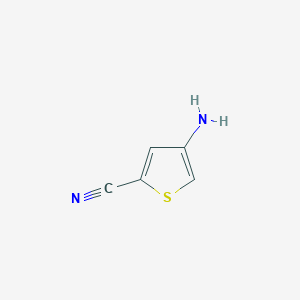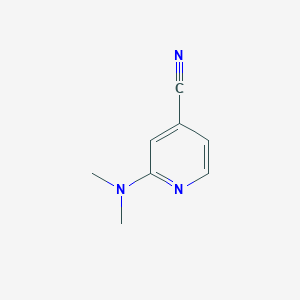
3-Bromo-2-ethynylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-ethynylpyridine (3-BEP) is a compound that has been studied extensively in the scientific community. It is a highly reactive compound with a wide range of applications in chemistry, biochemistry, and pharmacology. 3-BEP has been used in a variety of synthesis methods and has been studied for its potential therapeutic applications.
科学的研究の応用
Catalyst-Free Polymerization
One application of 2-ethynylpyridine, a related compound to 3-Bromo-2-ethynylpyridine, is in catalyst-free polymerization processes. For instance, the polymerization of 2-ethynylpyridine using 2-(bromomethyl)benzyl alcohol without a catalyst has been shown to yield high-quality polymers with unique electro-optical properties. This method creates polymers with (N-2-hydroxymethylbenzyl)pyridinium bromide as substituents, exhibiting stable redox currents and absorption spectrum properties (Lim et al., 2018).
Molecular Diode Applications
Another application is in the creation of molecular diodes. The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule, similar to this compound, shows potential as a programmable molecular diode. This molecule can undergo charge-induced conformational switching and exhibits rectifying behavior, making it useful in memory devices and nano-actuators controlled by external fields or bias voltage (Derosa, Guda, & Seminario, 2003).
Development of Conjugated Polyelectrolytes
Research also focuses on the synthesis of novel conjugated polyelectrolytes. For example, the synthesis of poly[N-(3-butynyl)-2-ethynylpyridium bromide] via non-catalyst polymerization of 2-ethynylpyridine has been reported. This method yields polymers with conjugated backbones and designed substituents, showcasing unique electro-optical and electrochemical properties (Lim et al., 2019).
Ionic Polyacetylene Synthesis
The synthesis of ionic polyacetylene via uncatalyzed polymerization of 2-ethynylpyridine is another application. This process involves the use of 3-(trimethylsilyl)propargyl bromide, leading to polymers with characteristic UV-visible absorption bands and stable electrochemical windows, indicating potential in electronic applications (Gal et al., 2014).
Safety and Hazards
3-Bromo-2-ethynylpyridine is classified as a hazardous substance. It carries the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and washing thoroughly after handling (P264) .
特性
IUPAC Name |
3-bromo-2-ethynylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINPRHPJAPWMGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318791 |
Source


|
| Record name | 3-Bromo-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96439-99-5 |
Source


|
| Record name | 3-Bromo-2-ethynylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96439-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes 3-bromo-2-ethynylpyridine a valuable building block in organic synthesis?
A1: this compound is a versatile starting material for constructing complex molecules, particularly fused heterocycles like indolo- and pyrrolonaphthyridines. The compound's structure, featuring both a bromine atom and an ethynyl group, allows for a two-step reaction sequence. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














